molecular formula C12H12N2O4S B2523636 N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide CAS No. 896296-76-7

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2523636
CAS No.: 896296-76-7
M. Wt: 280.3
InChI Key: WSOMOKCSFNCGBC-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.3. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

The compound has been involved in studies related to cardiac electrophysiological activities. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides, which may share structural similarities with N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide, were synthesized and exhibited potency in in vitro Purkinje fiber assays comparable to sematilide, a class III antiarrhythmic agent. This highlights its potential application in developing new class III antiarrhythmic drugs (Morgan et al., 1990).

Antimalarial and Antiviral Applications

A theoretical investigation involving antimalarial sulfonamides, including derivatives structurally related to this compound, utilized computational calculations and molecular docking studies. These compounds exhibited significant antimalarial activity and were also explored for potential applications as COVID-19 drugs, indicating a broad spectrum of biomedical research applications (Fahim & Ismael, 2021).

Environmental Impact and Drug Transformation

Research has also focused on the environmental impact of similar sulfonamide drugs, studying their transformation products during denitrification processes. This research is crucial for understanding the fate of such compounds in the environment and their potential impact on water quality (Nödler et al., 2012).

Anticonvulsant Drug Development

The compound has been mentioned in the context of synthesizing novel intermediates for anticonvulsant drug development, such as zonisamide. This underscores its role in the pharmaceutical industry for creating medications aimed at treating neurological disorders (Arava et al., 2007).

Antitubercular Activity

Further research includes the synthesis and evaluation of derivatives for anti-tubercular activity, showcasing the potential of this compound and its derivatives in contributing to the treatment of tuberculosis, a global health concern (Dighe et al., 2012).

Mechanism of Action

The mechanism of action of “N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide” is not available in the current literature .

Future Directions

The future directions for the study of “N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide” are not specified in the current literature .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-6-11(14-18-8)13-12(15)9-4-3-5-10(7-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMOKCSFNCGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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